1-[2-(2-bromoethoxy)ethoxy]-4-ethylbenzene
Overview
Description
1-[2-(2-bromoethoxy)ethoxy]-4-ethylbenzene, commonly known as BEEB, is a chemical compound used in scientific research. It belongs to the class of organic compounds known as benzene and substituted derivatives. BEEB is a colorless liquid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of BEEB is not fully understood. However, it is believed that BEEB acts as a nucleophile in organic reactions, which allows it to react with various electrophiles.
Biochemical and Physiological Effects:
BEEB has no known biochemical or physiological effects on humans. However, it is known to be toxic and can cause skin irritation and respiratory problems if not handled properly.
Advantages and Limitations for Lab Experiments
BEEB is a highly efficient reagent that is widely used in organic synthesis. It is easy to handle and has a long shelf life. However, BEEB is toxic and requires proper handling and disposal. It is also expensive and may not be readily available in some areas.
Future Directions
There are several future directions for the use of BEEB in scientific research. One potential application is in the development of new pharmaceuticals and agrochemicals. BEEB can also be used in the production of new polymers and resins. Further research is needed to fully understand the mechanism of action of BEEB and its potential applications in various fields of science.
Conclusion:
In conclusion, 1-[2-(2-bromoethoxy)ethoxy]-4-ethylbenzene is a chemical compound used in scientific research. It is widely used as a reagent in organic synthesis and has several potential applications in various fields of science. While BEEB is toxic and requires proper handling and disposal, it is a highly efficient reagent that has a long shelf life and is easy to handle. Further research is needed to fully understand the mechanism of action of BEEB and its potential applications in various fields of science.
Scientific Research Applications
BEEB is widely used in scientific research as a reagent in organic synthesis. It is used in the synthesis of various compounds, including pharmaceuticals and agrochemicals. BEEB is also used as a precursor in the production of polymers and resins.
properties
IUPAC Name |
1-[2-(2-bromoethoxy)ethoxy]-4-ethylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO2/c1-2-11-3-5-12(6-4-11)15-10-9-14-8-7-13/h3-6H,2,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFFXBUYIREMLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCOCCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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